N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide typically involves the formation of the isoxazole ring followed by the attachment of the diphenylpropanamide moiety. One common synthetic route includes:
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Attachment of Diphenylpropanamide Moiety: The diphenylpropanamide moiety can be introduced through a series of reactions, including acylation and amidation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: It is explored for its herbicidal and pesticidal properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain proteases or interact with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide
Uniqueness
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of the isoxazole ring with the diphenylpropanamide moiety differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-18(14-22-24-15)13-21-20(23)12-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,19H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRSCHYFNKXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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